molecular formula C15H26Cl2 B091745 1,6-Dichloro-1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene CAS No. 16641-30-8

1,6-Dichloro-1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene

Cat. No. B091745
CAS RN: 16641-30-8
M. Wt: 277.3 g/mol
InChI Key: MVELFXADPKFEEW-RMEBNNNOSA-N
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Description

1,6-Dichloro-1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene, commonly known as DDNP, is a compound that has been widely used in scientific research due to its unique properties. DDNP is a cyclic nitramine that is structurally similar to other nitramine explosives such as RDX and HMX. However, unlike these explosives, DDNP is not used for its explosive properties but rather for its ability to bind to beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.

Mechanism Of Action

DDNP binds to beta-amyloid plaques in the brain through a process known as hydrophobic interaction. The compound has a hydrophobic core that allows it to penetrate the hydrophobic environment of the beta-amyloid plaque. Once bound, DDNP can be visualized using various imaging techniques as mentioned above.

Biochemical And Physiological Effects

DDNP has been shown to have no significant biochemical or physiological effects on the body. The compound is not toxic and does not accumulate in the body over time. This makes it a safe and effective diagnostic tool for Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DDNP in lab experiments is its specificity for beta-amyloid plaques. This allows researchers to track the progression of Alzheimer's disease with a high degree of accuracy. However, one limitation of using DDNP is its high cost. The compound is relatively expensive to synthesize, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving DDNP. One area of interest is the development of new imaging techniques that can improve the visualization of beta-amyloid plaques in the brain. Another area of interest is the development of new compounds that can bind to other protein aggregates that are associated with neurodegenerative diseases. Finally, researchers are also exploring the potential use of DDNP as a therapeutic agent for Alzheimer's disease.

Synthesis Methods

DDNP can be synthesized through a multistep process that involves the reaction of 1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene with nitric acid and sulfuric acid. The resulting product is then treated with sodium hydroxide to form DDNP. This synthesis method has been well established and has been used in numerous scientific studies.

Scientific Research Applications

DDNP has been used extensively in scientific research as a diagnostic tool for Alzheimer's disease. The compound is able to bind specifically to beta-amyloid plaques in the brain, which can be visualized using various imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). This allows researchers to track the progression of the disease and evaluate the effectiveness of potential treatments.

properties

CAS RN

16641-30-8

Product Name

1,6-Dichloro-1,6-dimethyl-4-(propan-2-yl)decahydronaphthalene

Molecular Formula

C15H26Cl2

Molecular Weight

277.3 g/mol

IUPAC Name

4,7-dichloro-4,7-dimethyl-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene

InChI

InChI=1S/C15H26Cl2/c1-10(2)11-5-8-15(4,17)13-6-7-14(3,16)9-12(11)13/h10-13H,5-9H2,1-4H3

InChI Key

MVELFXADPKFEEW-RMEBNNNOSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]([C@H]2[C@H]1C[C@@](CC2)(C)Cl)(C)Cl

SMILES

CC(C)C1CCC(C2C1CC(CC2)(C)Cl)(C)Cl

Canonical SMILES

CC(C)C1CCC(C2C1CC(CC2)(C)Cl)(C)Cl

Origin of Product

United States

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